Valsartan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 1.406 mg/L at 25 °C (est)

Soluble in ethanol and methanol

2.34e-02 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Blood Pressure Control

Efficacy

Extensive research, including large-scale randomized controlled trials, has established valsartan's effectiveness in lowering blood pressure. Studies like the VALUE trial () demonstrate its ability to achieve blood pressure control in patients with hypertension.

Mechanism of Action

Valsartan works by blocking the angiotensin II receptor type 1 (AT1R). Angiotensin II is a hormone that constricts blood vessels, leading to increased blood pressure. By blocking this receptor, valsartan allows blood vessels to relax, thereby lowering blood pressure.

Real-World Effectiveness

While controlled trials provide strong evidence, research also investigates valsartan's effectiveness in real-world settings. Studies like one published in PubMed: analyze the impact of valsartan-based regimens on blood pressure control in real-world patient populations.

Heart Failure Management

Reducing Morbidity and Mortality

Research explores valsartan's potential to improve outcomes in heart failure patients. Studies like the VALUE trial () investigate whether valsartan can reduce cardiovascular complications and mortality in high-risk patients, even with similar blood pressure control compared to other medications.

Beyond Blood Pressure Control

While lowering blood pressure is crucial in heart failure, research also explores potential benefits beyond blood pressure control. Studies like those investigating the pleiotropic properties of valsartan (having multiple effects) examine its possible impact on factors like oxidative stress and protein glycation, which may contribute to heart failure progression (Pleiotropic Properties of Valsartan: Do They Result from the Antiglycooxidant Activity? Literature Review and In Vitro Study).

Valsartan is a medication classified as an angiotensin II receptor blocker (ARB), primarily used to treat conditions such as high blood pressure, heart failure, and diabetic kidney disease. It functions by selectively inhibiting the angiotensin type 1 receptor (AT1), which plays a pivotal role in regulating blood pressure and fluid balance. By blocking the actions of angiotensin II, a potent vasoconstrictor, valsartan promotes vasodilation, thereby lowering blood pressure and reducing the workload on the heart .

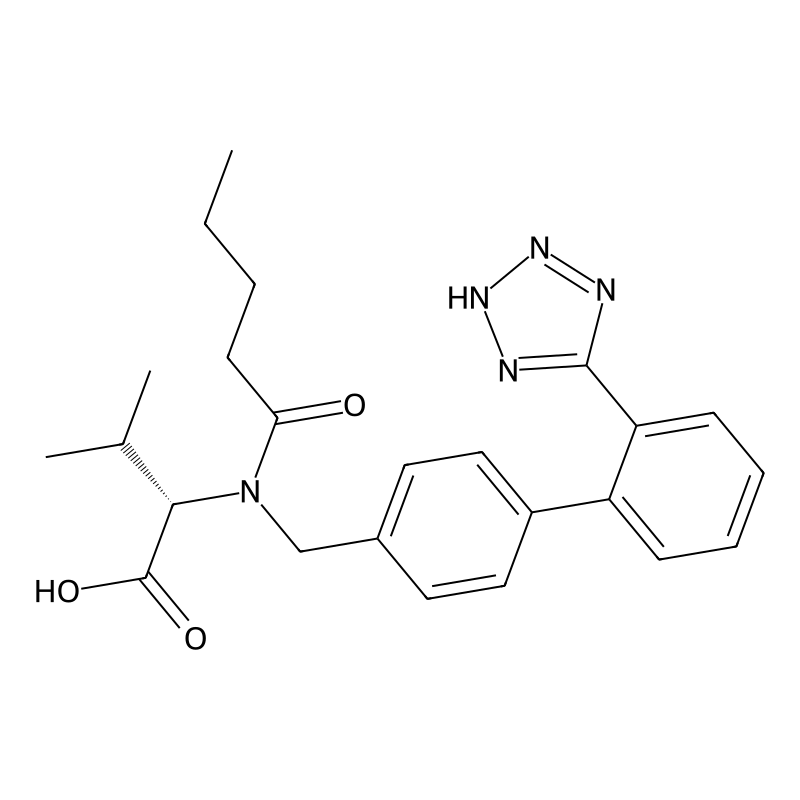

The chemical structure of valsartan is represented by the molecular formula , with an average molecular weight of approximately 435.52 g/mol. Its IUPAC name is (S)-N-Valeryl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]-methyl}-valine .

In terms of metabolism, valsartan is minimally processed by the liver, with about 20% of a dose being metabolized into its primary metabolite, valeryl 4-hydroxy valsartan. This metabolite is formed mainly via the action of cytochrome P450 enzymes, particularly CYP 2C9 . The elimination of valsartan occurs primarily through feces (approximately 83%) and urine (about 13%), predominantly as unchanged drug .

Valsartan exhibits significant biological activity as an antihypertensive agent. Its mechanism involves blocking the binding of angiotensin II to AT1 receptors, leading to vasodilation and decreased secretion of aldosterone, which in turn promotes sodium excretion and lowers blood volume. Clinical studies indicate that valsartan's antihypertensive effects typically begin within two hours after administration and peak between four to six hours .

Additionally, valsartan has been shown to improve outcomes in patients with heart failure and reduce the risk of cardiovascular events in high-risk populations .

The synthesis of valsartan can be accomplished through several methods, with the Negishi coupling reaction being one of the most efficient approaches. This method involves:

- Formation of Organometallic Reagents: Using butyllithium followed by zinc chloride to create an organozinc compound.

- Coupling Reaction: This organozinc compound is then coupled with aryl bromides in the presence of palladium catalysts to form the biphenyl structure.

- Hydrolysis: The final step involves hydrolysis to yield valsartan from its precursor compounds .

Other methods have been explored but often involve more complex procedures or lower yields.

Valsartan is primarily used in clinical settings for managing:

- Hypertension: It lowers blood pressure effectively, making it beneficial for patients with high blood pressure.

- Heart Failure: Valsartan improves symptoms and reduces hospitalizations related to heart failure.

- Diabetic Kidney Disease: It protects renal function in diabetic patients by reducing intraglomerular pressure .

Additionally, valsartan has been studied for its potential benefits in preventing cardiovascular events in at-risk populations.

Valsartan has been extensively studied for drug interactions. Notably:

- Minimal CYP450 Interaction: Valsartan does not significantly inhibit cytochrome P450 enzymes at clinically relevant concentrations, indicating a low potential for drug-drug interactions via this pathway .

- Food Interactions: The presence of food can decrease the bioavailability of valsartan by approximately 40%, highlighting the importance of timing with respect to meals when administering this medication .

- Adverse Effects: Some interactions may lead to serious allergic reactions or hypotension when combined with other antihypertensive agents .

Several compounds share similarities with valsartan in terms of their pharmacological effects and chemical structure. Here are some notable examples:

| Compound Name | Class | Key Features |

|---|---|---|

| Losartan | Angiotensin II receptor blocker | First ARB developed; also blocks AT1 receptors |

| Irbesartan | Angiotensin II receptor blocker | Similar efficacy; longer half-life than valsartan |

| Candesartan | Angiotensin II receptor blocker | More potent; prodrug that converts to active form |

| Telmisartan | Angiotensin II receptor blocker | Unique long half-life; additional metabolic benefits |

Uniqueness of Valsartan

Valsartan stands out due to its specific binding affinity for AT1 receptors without affecting bradykinin metabolism, which differentiates it from angiotensin-converting enzyme inhibitors that can lead to increased bradykinin levels and associated side effects like cough . Furthermore, its relatively short elimination half-life allows for flexible dosing regimens compared to some other ARBs.

Physical Description

Color/Form

Crystals from diisopropyl ethe

XLogP3

Boiling Point

LogP

log Kow = 4.00 (average value)

5.8

Melting Point

116-117°C

UNII

GHS Hazard Statements

H361 (89.01%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H412 (79.12%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

FDA Label

Treatment of essential hypertension.Amlodipine/Valsartan Mylan is indicated in adults whose blood pressure is not adequately controlled on amlodipine or valsartan monotherapy.

Entresto is indicated in adult patients for treatment of symptomatic chronic heart failure with reduced ejection fraction.

Treatment of essential hypertension.Exforge is indicated in patients whose blood pressure is not adequately controlled on amlodipine or valsartan monotherapy.

Treatment of essential hypertension as substitution therapy in adult patients whose blood pressure is adequately controlled on the combination of amlodipine, valsartan and hydrochlorothiazide (HCT), taken either as three single-component formulations or as a dual-component and a single-component formulation.

Treatment of essential hypertension.Copalia is indicated in patients whose blood pressure is not adequately controlled on amlodipine or valsartan monotherapy.

Treatment of essential hypertension., , Dafiro is indicated in patients whose blood pressure is not adequately controlled on amlodipine or valsartan monotherapy.,

Treatment of essential hypertension as substitution therapy in adult patients whose blood pressure is adequately controlled on the combination of amlodipine, valsartan and hydrochlorothiazide (HCT), taken either as three single-component formulations or as a dual-component and a single-component formulation.,

Neparvis is indicated in adult patients for treatment of symptomatic chronic heart failure with reduced ejection fraction.

Treatment of essential hypertension.Imprida is indicated in patients whose blood pressure is not adequately controlled on amlodipine or valsartan monotherapy.

Treatment of heart failure

Treatment of hypertension

Prevention of cardiovascular events, Treatment of hypertension, Treatment of dyslipidaemia

Treatment of elevated cholesterol, Treatment of hypertension

Prevention of thromboembolic events, Treatment of dyslipidaemia, Treatment of elevated cholesterol, Treatment of hypertension

Treatment of heart failure, Treatment of acute myocardial infarction, Treatment of essential hypertension

Treatment of essential hypertension

Treatment of heart failure, Treatment of Prinzmetal's angina, Prevention of stroke, Prevention of acute myocardial infarction, Prevention of atherosclerotic heart disease, Treatment of essential hypertension

Heart failure following recent myocardial infarction, Treatment of heart failure, Treatment of hypertension

Essential hypertension

Livertox Summary

Drug Classes

Therapeutic Uses

Diovan is an angiotensin II receptor blocker (ARB) indicated for: treatment of hypertension, to lower blood pressure. Lowering blood pressure reduces the risk of fatal and nonfatal cardiovascular events, primarily strokes and myocardial infarctions. /Included in US product labeling/

Diovan is an angiotensin II receptor blocker (ARB) indicated for: reduction of cardiovascular mortality in clinically stable patients with left ventricular failure or left ventricular dysfunction following myocardial infarction. /Included in US product labeling/

Diovan is an angiotensin II receptor blocker (ARB) indicated for: treatment of heart failure (NYHA class II-IV); Diovan significantly reduced hospitalization for heart failure. /Included in US product labeling/

Both angiotensin II receptor antagonists (e.g., valsartan) and ACE inhibitors have been shown to slow the rate of progression of renal disease in hypertensive patients with diabetes mellitus and microalbuminuria or overt nephropathy, and use of a drug from either class is recommended in such patients. /NOT included in US product label/

/EXPL THER:/ In order to investigate the effect of angiotensin receptor blockage for the treatment on diabetic erectile dysfunction, ... male Sprague-Dawley rats /were/ injected with 65 mg/kg streptozotocin to induce diabetes mellitus. The diabetic rats with erectile dysfunction were selected by hypodermic injection of apomorphine after 8 weeks of model setting. All rats were divided into four groups: G1 (normal control rats), G2 (diabetic rats treated with normal saline), G3 (diabetic rats treated with valsartan) and G4 (diabetic rats treated with spironolactone). After treatment with drugs for 8 weeks, the rate of erection for each group was evaluated after the injection of apomorphine. The intracavernous pressure of each rat was then recorded before and after the electrostimulation of the major pelvic ganglion. The rates of erection and the intracavernous pressure after electrostimulation for diabetic rats treated with valsartan were significantly higher than that in diabetic rats treated with normal saline and spironolactone. The angiotensin receptor blockage may be an effective therapy for diabetics with erectile dysfunction.

Pharmacology

Valsartan is an orally active nonpeptide triazole-derived antagonist of angiotensin (AT) II with antihypertensive properties. Valsartan selectively and competitively blocks the binding of angiotensin II to the AT1 subtype receptor in vascular smooth muscle and the adrenal gland, preventing AT II-mediated vasoconstriction, aldosterone synthesis and secretion, and renal reabsorption of sodium, and resulting in vasodilation, increased excretion of sodium and water, a reduction in plasma volume, and a reduction in blood pressure.

MeSH Pharmacological Classification

ATC Code

C09DX04

C09DX01

C09CA03

C - Cardiovascular system

C09 - Agents acting on the renin-angiotensin system

C09C - Angiotensin ii receptor blockers (arbs), plain

C09CA - Angiotensin ii receptor blockers (arbs), plain

C09CA03 - Valsartan

Mechanism of Action

Valsartan, a nonpeptide tetrazole derivative, is an angiotensin II type 1 (AT1) receptor antagonist. Valsartan has pharmacologic actions similar to those of losartan; however, unlike losartan, valsartan is not a prodrug and its pharmacologic activity does not depend on hydrolysis in the liver. Valsartan blocks the physiologic actions of angiotensin II, including vasoconstrictor and aldosterone-secreting effects, by selectively inhibiting access of angiotensin II to AT1 receptors within many tissues, including vascular smooth muscle and the adrenal gland. By comparison, angiotensin-converting enzyme (ACE, kininase II) inhibitors block the conversion of angiotensin I to angiotensin II; however, the blockade of angiotensin II production by ACE inhibitors is not complete since the vasopressor hormone can be formed via other enzymes that are not blocked by ACE inhibitors. Because valsartan, unlike ACE inhibitors, does not inhibit ACE, the drug does not interfere with response to bradykinins and substance P; a beneficial consequence is the absence of certain ACE inhibitor-induced adverse effects (e.g., cough), but possible renal and/or cardioprotective effects may be sacrificed. Valsartan also does not interfere with angiotensin II synthesis.

Angiotensin II is formed from angiotensin I in a reaction catalyzed by angiotensin-converting enzyme (ACE, kininase II). Angiotensin II is the principal pressor agent of the renin-angiotensin system, with effects that include vasoconstriction, stimulation of synthesis and release of aldosterone, cardiac stimulation, and renal reabsorption of sodium. Diovan (valsartan) blocks the vasoconstrictor and aldosterone-secreting effects of angiotensin II by selectively blocking the binding of angiotensin II to the AT1 receptor in many tissues, such as vascular smooth muscle and the adrenal gland. Its action is therefore independent of the pathways for angiotensin II synthesis. There is also an AT2 receptor found in many tissues, but AT2 is not known to be associated with cardiovascular homeostasis. Valsartan has much greater affinity (about 20,000-fold) for the AT1 receptor than for the AT2 receptor. The increased plasma levels of angiotensin II following AT1 receptor blockade with valsartan may stimulate the unblocked AT2 receptor. The primary metabolite of valsartan is essentially inactive with an affinity for the AT1 receptor about one-200th that of valsartan itself. Blockade of the renin-angiotensin system with ACE inhibitors, which inhibit the biosynthesis of angiotensin II from angiotensin I, is widely used in the treatment of hypertension. ACE inhibitors also inhibit the degradation of bradykinin, a reaction also catalyzed by ACE. Because valsartan does not inhibit ACE (kininase II), it does not affect the response to bradykinin. Whether this difference has clinical relevance is not yet known. Valsartan does not bind to or block other hormone receptors or ion channels known to be important in cardiovascular regulation. Blockade of the angiotensin II receptor inhibits the negative regulatory feedback of angiotensin II on renin secretion, but the resulting increased plasma renin activity and angiotensin II circulating levels do not overcome the effect of valsartan on blood pressure.

Recent studies demonstrated that the antihypertensive drug valsartan improved spatial and episodic memory in mouse models of Alzheimer's Disease (AD) and human subjects with hypertension. However, the molecular mechanism by which valsartan can regulate cognitive function is still unknown. The effect of valsartan on dendritic spine formation in primary hippocampal neurons, which is correlated with learning and memory /was investigated/. /It was/ found that valsartan promotes spinogenesis in developing and mature neurons. In addition, /it was found/ that valsartan increases the puncta number of PSD-95 and trends toward an increase in the puncta number of synaptophysin. Moreover, valsartan increased the cell surface levels of AMPA receptors and selectively altered the levels of spinogenesis-related proteins, including CaMKIIa and phospho-CDK5. These data suggest that valsartan may promote spinogenesis by enhancing AMPA receptor trafficking and synaptic plasticity signaling.

The mechanisms underlying the myocardial protection of valsartan against ischemia/reperfusion (I/R) injury are complicated and remain unclear. The aim of this study was to investigate whether autophagy machinery was involved in the protection against I/R injury that is induced by valsartan. In vivo rat hearts were subjected to ischemia by 30 min ligation of the left anterior descending coronary artery, followed by a 120 min reperfusion. 3-methyladenine (3-MA), a specific inhibitor on autophagic sequestration, was used to inhibit autophagy. The hemodynamics, infarct size of the ventricle and LC3B protein were measured. Western blot analysis was performed to investigate the mechanism by which autophagy was induced by valsartan. Valsartan preconditioning resulted in a significant decrease in infarct size and induced autophagy in the rat heart subjected to I/R injury. The hemodynamics assay showed that the valsartan-induced cardiac functional recovery was attenuated by 3-MA. By contrast, 3-MA decreased the improvement induced by valsartan on the histology and infarction of the rat heart subjected to I/R injury. Valsartan preconditioning induced autophagy via the AKT/mTOR/S6K pathway, independent of Beclin1. In conclusion, valsartan preconditioning induced autophagy via the AKT/mTOR/S6K pathway, which contributed to the myocardial protection against I/R injury.

/The purpose of the study was/ to determine the protein expression of Calpain I, mRNA and protein expressions and activity of calcineurin, and the alternative splicing of Ca/calmodulin-dependent protein kinase II (CaMKII) delta in the hypertrophic heart, and to investigate the effect of angiotensin II type 1 receptor blocker valsartan (Val) on cardiac hypertrophy and the level of Calpain I, calcineurin and CaMKIIdelta in renovascular hypertensive rats model. Rats were randomly divided into sham-operated control (n=8), hypertension (n=8) and hypertension plus Val (n=8 ...). The renovascular hypertension was induced by two kidney-one clip methods in rats. The ratio of left ventricular weight to body weight was measured, the mRNA expression of calcineurin and alternative splicing of CaMKIIdelta were determined by RT-PCR, the protein expression of Calpain I and calcineurin were measured by Western blot and the activity of calcineurin activity was assayed by a specialized kit. Eight weeks after procedure, hypertension rats developed significantly cardiac hypertrophy, and the protein expression of Calpain I, mRNA and protein expression and the activity of calcineurin were significantly increased compared sham-operated control rats (all P<0.01), the mRNA expression of CaMKIIdeltaA and B increased, CaMKIIdeltaC mRNA decreased (P<0.01). Treatment with valsartan effectively attenuated cardiac hypertrophy and reversed hypertension induced changes on myocardial Calpain I, calcineurin and CaMKIIdelta. Valsartan attenuates cardiac hypertrophy in renovascular hypertensive rats, possibly through inhibiting Calpain I, calcineurin and CaMKIIdelta signaling pathways.

To investigate the process and mechanism of neointimal formation, the level of angiotensin II and angiotensin (1-7), the expression of angiotensin converting enzyme 2(ACE2), angiotensin II type 1 receptor (AT(1)R), extracellular signal regulated kinase (ERK) and the effects of valsartan on them after aortic balloon injury in rats, aortic endothelial denudation of rats was induced by 2F balloon catheter. Thirty-six rats were randomly allocated into three groups: Group 1 (n = 12): controls; Group 2 (n = 12): aortic balloon injury; Group 3 (n = 12): valsartan ... given from 1 day before injury to 14 and 28 days after aortic injury. The expression of ACE2 and AT1, the level of P-ERK, AngII, Ang(1-7) and intimal thickening were investigated by RT-PCR technique, immunohistochemistry, Western blot, radioimmunological method, enzyme linked immunosorbent assay (ELISA) and HE stain, respectively. (1) The proliferation of vascular smooth muscle cells (VSMC) and the intimal thickening were evidenced at day 14 and 28 after aortic balloon injury. (2) The mRNA and protein expressions of ACE2 decreased significantly, but AT(1)R mRNA and protein expression increased significantly at day 14 and 28 after balloon injury. (3) The level of AngII and p-ERK increased and Ang(1-7) reduced after balloon injury. (4) Valsartan not only attenuated the proliferation of VSMC and the intimal thickening but also upregulated the expression of ACE2 and the level of Ang(1-7) and downregulated the expression of AT(1)R and the level of AngII, p-ERK in this model. Intimal thickening after balloon injury is linked with reduced expression of ACE2.Valsartan can inhibit the intimal thickening possibly by upregulating ACE2 and Ang(1-7) and downregulating AT(1) in this model.

The incidence, prevalence, and hospitalization rates associated with heart failure (HF) are projected to increase substantially in the world. Among all medications used clinically to treat HF, valsartan (VAL) and spironolactone (SPL) have been shown to reduce morbidity and mortality. Recently, a novel cardiac gene cardiotrophin-1 (CT-1) has been shown to play a crucial role in the pathogenesis of HF. However, the ability of VAL and SPL to modulate the expression of CT-1 has not been investigated yet. Therefore, healthy and isoproterenol (ISO)-induced hypertrophy adult male Wistar albino rats were treated with either VAL or SPL for 14 days. Thereafter, cardiac markers of cardiotoxicity and hypertrophy, creatine kinase, heart weight/body weight ratio, and atrial natriuretic peptide mRNA levels were measured. In addition, CT-1 mRNA and protein levels were determined by real-time polymerase chain reaction and Western blot analysis. Our results showed that the increases in all HF markers, creatine kinase, heart weight/body weight ratio, and atrial natriuretic peptide mRNA levels in ISO-treated rats were significantly restored to their normal levels by VAL and SPL. In addition, induction of cardiac hypertrophy by ISO caused remarkable induction in CT-1 mRNA and protein expression levels by approximately 3.5- and 3-fold, respectively. Importantly, VAL and SPL significantly decreased the induction of CT-1 gene at the mRNA and protein levels in heart hypertrophied rats. On the other hand, treatment of cardiac-derived rat myoblast H9c2 cells with VAL and SPL significantly decreased angiotensin II-induced CT-1 mRNA levels through transcriptional mechanism, as demonstrated by the effect of transcription inhibitor, actinomycin D. In conclusion, VAL and SPL exhibited their cardioprotective effect through inhibiting the expression of CT-1 gene in cardiac hypertrophied rats.

/It was/ previously reported that the AT1 receptor antagonist valsartan and the angiotensin converting enzyme (ACE) inhibitor enalapril decrease DNA synthesis and stimulate apoptosis in interstitial fibroblasts and epicardial mesothelial cells during regression of ventricular hypertrophy in spontaneously hypertensive rats (SHR). To examine the role of the AT2 receptor in this model, we studied hearts from SHR treated with valsartan or enalapril either alone or combined with the AT2 antagonist PD123319 for 1 or 2 weeks. Apoptosis was evaluated by quantification of DNA fragmentation or by TUNEL labeling. At 1 week, valsartan significantly increased ventricular DNA fragmentation, increased apoptosis in epicardial mesothelial cells, and decreased DNA synthesis. At 2 weeks, ventricular DNA content and cardiomyocyte cross-sectional area were significantly reduced. These valsartan-induced changes were attenuated by PD123319 co-administration. However, valsartan-induced increases in apoptosis of left ventricular interstitial non-cardiomyocytes was unaffected by the AT2 blocker. Enalapril-induced changes were similar to those observed with valsartan but were not affected by co-treatment with PD123319. These results demonstrate that AT1 and AT2 receptors act in a coordinated yet cell-specific manner to regulate cell growth and apoptosis in the left ventricle of SHR during AT1 receptor blockade but not ACE inhibition.

Experimental and clinical studies have revealed that angiotensin II type 1 receptor blocker has protective effects against ischemic brain injury, but the mechanism is still obscure. Angiotensin II type 1 receptor blocker may also have effects on neurogenesis through the activation of unblocked angiotensin II type 2 receptors. In this study, we showed that valsartan significantly suppressed superoxide production and cytochrome C release into the cytosol after transient forebrain ischemia and consequently attenuated ischemic neuronal damage without affecting the blood pressure in rats. However, valsartan has none of the expected effects on neurogenesis after ischemia. These results suggest that valsartan has neuroprotective effects on ischemic injury through the suppression of oxidative stress and mitochondrial injury.

The pathogenesis of hypertension is dependent on tissue angiotensin (Ang) II, which induces cardiovascular and renal remodeling. The presence of label-retaining cells (LRCs) as renal stem cells has been reported in nephrotubulus. We examined effects of treatment with valsartan on endothelial progenitor cells (EPCs) and renal LRCs in stroke-prone spontaneously hypertensive rats (SHR-SP). SHR-SP were salt-loaded and treated with hydralazine or valsartan. Peripheral blood mononuclear cells (MNCs) were cultured to assess EPC colony formation and migration. LRCs were labeled for 1 week with bromodeoxyuridine (BrdU) and were detected after a 2-week chase period. We measured expression of c-kit and Pax-2 mRNAs in renal medulla. Colony formation and migration of EPCs were suppressed in salt-loaded SHR-SP. Treatment with valsartan markedly stimulated these EPC functions. There was no difference in the number of renal LRCs in normotensive Wistar-Kyoto rats and SHR-SP. Treatment with valsartan significantly improved renal tubular degeneration and increased the number of LRCs in renal medulla from salt-loaded SHR-SP. Treatment with valsartan significantly increased expression of c-kit and Pax-2 mRNAs in renal medulla from salt-loaded SHR-SP. These findings suggest that ARBs have cardiovascular and renal protective effects through an antioxidative action that stimulates ECP function and increases the number of the self-repairing renal LRCs.

Previous studies have shown that angiotensin II stimulates the synthesis of plasminogen activator inhibitor-1 in cultured vascular cells, which suggests that activation of the renin-angiotensin system may impair fibrinolysis. ... The effects of angiotensin II and of valsartan, a recently developed angiotensin II antagonist that is highly specific and selective for the angiotensin II subtype 1 receptor, on plasminogen activator inhibitor-1 secretion by smooth muscle cells isolated from rat and human vessels /have been investigated/. Angiotensin II induced a time- and concentration-dependent increase of plasminogen activator inhibitor activity in supernatants of rat aortic cells, which reached a plateau after 6 hours of incubation with 100 nmol/L angiotensin II (2.4+/-0.6-fold over control value; P:<0.001). The angiotensin II-induced plasminogen activator inhibitor activity was inhibited, in a concentration-dependent manner, by valsartan with an IC(50) value of 21 nmol/L. Valsartan fully prevented the angiotensin II-induced increase in plasminogen activator inhibitor-1 protein and mRNA. Furthermore, angiotensin II doubled the secretion of plasminogen activator inhibitor-1 by smooth muscle cells obtained from human umbilical and internal mammary arteries, and valsartan fully prevented it. Angiotensin II did not affect the secretion of tissue plasminogen activator antigen by any of the cell systems tested. Thus, valsartan effectively inhibits angiotensin II-induced plasminogen activator inhibitor-1 secretion without affecting that of tissue plasminogen activator in arterial rat and human smooth muscle cells.

/A/ previous study demonstrated that periostin, an extracellular matrix protein, plays an important role in left ventricular remodeling through the inhibition of cell-cell interactions. Because the gene regulation of periostin has not yet been examined, ... the effects of angiotensin (Ang) II and mechanical stretch /were the focus of this study/, because Ang II and mechanical stretch are related to cardiac remodeling after myocardial infarction. First, ... the effects of Ang II on periostin in myocytes and fibroblasts in vitro /were examined/. Ang II significantly increased periostin through phosphatidylinositol 3-kinase, c-Jun N-terminal kinase, p38, and extracellular signal-regulated kinase 1/2 pathways in myocytes and fibroblasts (P<0.05). On the other hand, mechanical stretch also significantly increased periostin expression (P<0.05). This increase was inhibited partially, but significantly, by an Ang II receptor blocker, valsartan, and inhibited almost completely by valsartan with the neutralization antibodies for transforming growth factor-beta and platelet-derived growth factor-BB (P<0.05). Therefore, we further examined periostin expression in vivo. Periostin expression was significantly increased in infarcted myocardium (P<0.05), and treatment with valsartan significantly attenuated it at 4 weeks after myocardial infarction (P<0.05), accompanied by a significant improvement in cardiac dysfunction (P<0.05). Overall, the present study demonstrated that Ang II, as well as mechanical stretch, stimulated periostin expression in both cardiac myocytes and fibroblasts, whereas valsartan significantly attenuated the increase in periostin expression. The inhibition of periostin by valsartan might especially contribute to its beneficial effects on cardiac remodeling after myocardial infarction.

/The purpose of this study was/ to investigate the changes of inducible cAMP early repressor (ICER) and phosphodiesterase 3A in rats after myocardial infarction and to evaluate the beneficial effects of valsartan on cardiac function and ventricular remodeling. Rats were split into four groups: sham-operation group, pre-myocardial infarction group (valsartan administration 2 weeks before myocardial infarction), post-myocardial infarction group (valsartan administration after myocardial infarction) and myocardial infarction group (vehicle after myocardial infarction). Echocardiograph and hemodynamic data were measured and cardiocyte apoptosis was estimated by TUNEL staining. ICER, cAMP response element binding protein (CREB), phosphodiesterase 3A and Bcl-2 mRNA expression levels were assayed by real-time reverse transcriptase polymerase chain reaction and protein expression was measured using immunoblot analysis. ICER and CREB mRNA expression in the myocardial infarction group were higher and phosphodiesterase 3A and Bcl-2 mRNA expression were lower than the sham-operation group (Ps<0.01). Following the improvement of cardiac function and ventricular remodeling, ICER and CREB mRNA in pre- and post- myocardial-infarction groups were down-regulated, and phosphodiesterase 3A and Bcl-2 mRNA were up-regulated (P<0.05). The changes brought on by valsartan pre-myocardial infarction were stronger than post-myocardial infarction (P<0.05). These data suggest that there is a phosphodiesterase 3A-ICER positive-feedback loop leading to myocyte apoptosis and ongoing development of heart failure after myocardial infarction. Maintaining the function of phosphodiesterase 3A or reducing ICER may be an effective way to prevent myocardium apoptosis and heart dysfunction. Valsartan can ameliorate ventricular remodeling and heart failure by inhibiting the expression of ICER and increasing the expression of phosphodiesterase 3A.

Valsartan, a selective angiotensin II type 1 receptor (AT1R) blocker, has beneficial effects in the cardiovascular system in part by its increase of nitric oxide (NO) bioavailability, yet the mechanisms are unclear. ... The molecular mechanisms underlying this effect in endothelial cells (ECs) /were investigated/. NO production was examined by Griess reagent assay, DAF-2 DA fluorescence staining and cGMP ELISA kits. Protein interaction was determined by western blotting and immunoprecipitation. Treating bovine or human aortic ECs with valsartan increased NO production, as evidenced by elevated level of stable NO metabolites and intracellular cGMP. Valsartan increased the phosphorylation but not the protein level of endothelial NO synthase (eNOS). Inhibition of phosphoinositide-3 kinase (PI3K)/Akt and Src pathways by specific inhibitors suppressed valsartan-induced NO release. In addition, valsartan increased the tyrosine residue phosphorylation of AT1R, which was attenuated by inhibition of Src but not PI3K activities. Valsartan also suppressed the interaction of eNOS and AT1R, which was blocked by Src or PI3K inhibition. Valsartan-induced NO production in ECs is mediated through Src/PI3K/Akt-dependent phosphorylation of eNOS. Valsartan-induced AT1R phosphorylation depends on Src but not PI3K, whereas valsartan-induced suppression of AT1R-eNOS interaction depends on Src/PI3K/Akt signalling. These results indicate a novel vasoprotective mechanism of valsartan in upregulating NO production in ECs.

Angiotensin II plays an important role in the pathogenesis of atherosclerosis. This study was designed to examine the effect of valsartan, an angiotensin receptor blocker, on atherosclerotic lesions in pulmonary arteries of rabbits with atherosclerosis induced by a high-cholesterol (HC) diet. Male New Zealand rabbits were randomly divided into four groups: control, HC without valsartan, HC with 3 mg/kg/d valsartan, and HC with 10 mg/kg/d valsartan. Following 12 weeks of treatment, serum lipid profiles were determined. Pulmonary arteries were harvested and stained with Sudan IV for evaluation of atherosclerotic lesions. The middle lobes of the rabbit lungs were isolated, embedded in paraffin, and sectioned and stained with haematoxylin and eosin. Nitric oxide (NO) and endothelin-1 (ET-1) levels were determined in pulmonary arteries by nitrate reductase assay and radioimmunoassay, respectively. HC feeding altered serum lipid levels and induced atherosclerotic lesions in pulmonary arteries. Although 12 weeks of valsartan treatment failed to alter serum lipid levels, it significantly ameliorated HC-induced atherosclerotic lesions. Lesion areas, inflammatory cell infiltration, and occlusions of small arteries of lungs were reduced. Moreover, the endothelium-derived NO levels in pulmonary arteries were increased by valsartan treatment (10 mg/kg/day) compared to levels in the HC group. ET-1 levels were decreased by valsartan treatment compared to levels in the HC group. NO and ET-1 levels were not altered by valsartan at 3 mg/kg/day. /These data demonstrate/ that HC diet-induced atherosclerotic lesions in rabbit pulmonary arteries can be ameliorated by treatment with valsartan, possibly through a NO and ET-1-dependent mechanism.

Recently studies indicated that valsartan could prevent the progression of heart failure caused by diabetic cardiomyopathy (DCM), while the mechanisms were still poorly understood. The present study was designed to investigate whether valsartan could reduce the endoplasmic reticulum (ER) stress and DCM-induced cardiac remodeling. Our data /have/ shown that valsartan can ameliorate ER stress-induced cardiac remodeling and myocardial apoptosis in DCM rats. By using of immunofluorescence and RT-PCR, valsartan has been found to play a protective role via down-regulating the expression of transcriptional induction of C/EBP homologous protein (CHOP) and p53 upregulated modulator of apoptosis (Puma), two crucial factors known to be implicated in the ER stress-induced myocardial apoptosis. And the expression level of Puma was closely related to CHOP. Thus, /this/ experiment strongly suggests that the administration of valsartan can ameliorate the ER stress through blocking the activation of CHOP/Puma signaling pathway, which provides a new insight into the potential molecular mechanism of cardiomyocyte apoptosis.

To investigate the efficacy and mechanisms of action of valsartan on portal hypertensive gastropathy in rats with gastric mucosa lesions. Forty-eight SD rats were randomly divided into a sham-operated group, a portal hypertension gastropathy group, a valsartan prevention group, a normal dose valsartan group and a high dose valsartan group. Portal hypertensive gastropathy was induced by the partial portal vein ligation method. Gastric mucosa TGF-beta1 expression and microvessel density (MVD) were detected by immunohistochemical staining method. Gastric mucosa Smad2 and Smad7 protein expression was detected by Western blot. Plasma levels of rennin activity (PRA), angiotensin II (Ang II), alanine aminotransferase (ALT), and albumin (ALB) were determined by ELISA. RESULTS: Compared with the model group, gastric mucosa TGF-beta1 (11.58 + or - 2.27, 13.29 + or - 2.82, 13.15 3.36 vs 24.25 + or - 3.48, all P < 0.05) and Smad2 (0.86 + or - 0.59, 0.82 + or - 0.36, 0.83+ or - 0.49 vs 1.60 + or - 0.77, P < 0.05) protein expression was significantly decreased in the valsartan prevention group, normal dose valsartan group and high dose valsartan group. Smad7 protein expression in the valsartan prevention group, normal dose valsartan group and high dose valsartan group was significantly higher than that in the model group (1.59 + or - 0.72, 1.65 + or - 0.80, 1.69 + or - 0.85 vs 0.58 + or - 0.35, all P < 0.05). Plasma PRA (16.49 ng/mL + or - 2.77 ng/mL, 15.92 ng/mL + or - 4.30 ng/mL, 16.72 ng/mL + or - 5.48 ng/mL vs 11.49 ng/mL + or - 2.12 ng/mL, all P <0.05) and Ang II (1664.44 pg/mL + or - 285.47 pg/mL, 1686.82 pg/mL + or - 499.16 pg/ mL, 1734.07 pg/mL + or - 326.66 pg/mL vs 1110.38 pg/mL + or - 193.85 pg/mL, all P <0.01) were also significantly higher in the valsartan prevention group, normal dose valsartan group and high dose valsartan group than in the model group. Valsartan can improve portal hypertensive gastropathy probably by downregulating TGF-beta1 and Smad2 expression and up-regulating Smad7 expression.

Macrophages in adipose tissue reportedly play a major role in the development of insulin resistance and chronic inflammation associated with obesity. On the other hand, several clinical trials have revealed angiotensin II receptor blockers (ARBs) to improve insulin resistance. In this study, we analyzed the gene expression profile of 3T3-L1 adipocytes co-cultured with LPS-treated RAW264.7 macrophages in the presence or the absence of the angiotensin receptor 1 blocker valsartan, for 4, 8, 12 and 24 hr. The genes of which expressions were affected by LPS-treated RAW macrophages but normalized by co-addition of valsartan were analyzed using KeyMolnet Lite. They included many NF-kappaB, thyroid receptor and AP-1 target transcripts. In addition, the expression patterns of caspases, integrins, matrix metallopeptidases and adipogenic genes, altered by co-culture with LPS-treated RAW cells, were generally normalized by valsartan treatment. In light of these data, it is reasonable to consider valsartan to normalize altered gene expression patterns in adipose tissue infiltrated by macrophages, and to ameliorate inflammation, apoptosis and fibrotic changes of adipose tissue. Although there may be multiple mechanisms by which ARBs ameliorate insulin resistance, for example, through effects on muscle or other tissues via the circulatory system, this /report demonstrates/ that a favorable effect of valsartan involves normalization of the interaction between adipocytes and macrophages. This mechanism of valsartan action holds promise for developing treatments for obesity-related insulin resistance.

KEGG Target based Classification of Drugs

Rhodopsin family

Angiotensin

AGTR1 [HSA:185] [KO:K04166]

Vapor Pressure

Pictograms

Health Hazard

Other CAS

Associated Chemicals

Wikipedia

Drug Warnings

Use of drugs that act on the renin-angiotensin system during the second and third trimesters of pregnancy reduces fetal renal function and increases fetal and neonatal morbidity and death. Resulting oligohydramnios can be associated with fetal lung hypoplasia and skeletal deformations. Potential neonatal adverse effects include skull hypoplasia, anuria, hypotension, renal failure, and death. When pregnancy is detected, discontinue Diovan as soon as possible. These adverse outcomes are usually associated with use of these drugs in the second and third trimesters of pregnancy. Most epidemiologic studies examining fetal abnormalities after exposure to antihypertensive use in the first trimester have not distinguished drugs affecting the renin-angiotensin system from other antihypertensive agents. Appropriate management of maternal hypertension during pregnancy is important to optimize outcomes for both mother and fetus. In the unusual case that there is no appropriate alternative to therapy with drugs affecting the renin-angiotensin system for a particular patient, apprise the mother of the potential risk to the fetus. Perform serial ultrasound examinations to assess the intra-amniotic environment. If oligohydramnios is observed, discontinue Diovan, unless it is considered lifesaving for the mother. Fetal testing may be appropriate, based on the week of pregnancy. Patients and physicians should be aware, however, that oligohydramnios may not appear until after the fetus has sustained irreversible injury. Closely observe infants with histories of in utero exposure to Diovan for hypotension, oliguria, and hyperkalemia.

Angiotensin II (A-II) is the main effector of the renin-angiotensin system. A-II functions by binding its type 1 (AT1) receptors to cause vasoconstriction and retention of sodium and fluid. Several AT1 receptor antagonists-a group of drugs collectively called "sartans"-have been marketed during the past few years for treatment of hypertension and heart failure. At least 15 case reports describe oligohydramnios, fetal growth retardation, pulmonary hypoplasia, limb contractures, and calvarial hypoplasia in various combinations in association with maternal losartan, candesartan, valsartan, or telmisartan treatment during the second or third trimester of pregnancy. Stillbirth or neonatal death is frequent in these reports, and surviving infants may exhibit renal damage. The fetal abnormalities, which are strikingly similar to those produced by maternal treatment with angiotensin-converting enzyme (ACE) inhibitors during the second and third trimesters of pregnancy, are probably related to extreme sensitivity of the fetus to the hypotensive action of these drugs. ...

Valsartan is distributed into milk in rats. It is not known whether valsartan is distributed into human milk. Discontinue nursing or the drug because of potential risk in nursing infants.

For more Drug Warnings (Complete) data for VALSARTAN (21 total), please visit the HSDB record page.

Biological Half Life

Valsartan shows bi-exponential decay kinetics following intravenous administration, with an average elimination half-life of about 6 hours.

... In an investigation of pharmacokinetics and pharmacodynamics in normotensive male volunteers, valsartan was rapidly absorbed with the maximal plasma concentration occurring 2-3 hr after oral administration. The elimination half-life was about 4-6 hr, valsartan was poorly metabolized, and most of the drug was excreted via feces. ...

Use Classification

Agents acting on the renin-angiotensin system -> Human pharmacotherapeutic group

Human drugs -> Entresto -> EMA Drug Category

Angiotensin II antagonists, other combinations, Agents acting on the renin-angiotensin system -> Human pharmacotherapeutic group

Human drugs -> Exforge -> EMA Drug Category

Human drugs -> Dafiro HCT -> EMA Drug Category

Human drugs -> Copalia -> EMA Drug Category

Human drugs -> Dafiro -> EMA Drug Category

Human drugs -> Exforge HCT -> EMA Drug Category

Human drugs -> Copalia HCT -> EMA Drug Category

Agents acting on the renin-angiotensin system, Angiotensin II antagonists and calcium channel blockers, Angiotensin II antagonists, combinations -> Human pharmacotherapeutic group

Human drugs -> Neparvis -> EMA Drug Category

Human drugs -> Imprida -> EMA Drug Category

Human drugs -> Imprida HCT -> EMA Drug Category

Angiotensin II antagonists, plain, Angiotensin II antagonists, combinations -> Human pharmacotherapeutic group

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Pharmaceuticals -> Cardiovascular system -> Agents acting on the renin-angiotensin system -> Angiotensin II antagonists, plain -> Antihypertensions

Methods of Manufacturing

Analytic Laboratory Methods

A simple, precise, and stability indicating high performance liquid chromatography (HPLC) method was developed and validated for the simultaneous determination of propranolol hydrochloride and valsartan in pharmaceutical dosage form. ... A linear response was observed over the concentration range ... 4-32 ug/mL of valsartan. Limit of detection and limit of quantitation for ... valsartan were 0.45 ug/mL and 1.39 ug/mL, respectively.

Analyte: valsartan; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards

Analyte: valsartan; matrix: chemical identification; procedure: retention time of the major peak of the gas chromatogram with comparison to standards

Analyte: valsartan; matrix: chemical purity; procedure: liquid chromatography with detection at 273 nm and comparison to standards

Clinical Laboratory Methods

HPLC determination in human plasma.

Storage Conditions

Store at 25 °C (77 °F); excursions permitted to 15 to 30 °C (59 to 86 °F). Protect from moisture.

Interactions

Concomitant use of potassium-sparing diuretics (e.g., amiloride, spironolactone, triamterene), potassium supplements, or potassium-containing salt substitutes with valsartan may result in increased hyperkalemic effects and, in patients with heart failure, increases in serum creatinine concentration.

Increases in serum lithium concentrations and lithium toxicity have been reported during concomitant administration of lithium with angiotensin II receptor antagonists, including Diovan. Monitor serum lithium levels during concomitant use.

Dual Blockade of the Renin-Angiotensin System (RAS): Dual blockade of the RAS with angiotensin receptor blockers, ACE inhibitors, or aliskiren is associated with increased risks of hypotension, hyperkalemia, and changes in renal function (including acute renal failure) compared to monotherapy. Closely monitor blood pressure, renal function and electrolytes in patients on Diovan and other agents that affect the RAS.

For more Interactions (Complete) data for VALSARTAN (11 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Fogari R, Zoppi A: A drug safety evaluation of valsartan. Expert Opin Drug Saf. 2011 Mar;10(2):295-303. doi: 10.1517/14740338.2011.543416. Epub 2010 Dec 11. [PMID:21142805]

McInnes GT: Clinical advantage of valsartan. Cardiology. 1999;91 Suppl 1:14-8. doi: 10.1159/000047283. [PMID:10449890]

Chiolero A, Burnier M: Pharmacology of valsartan, an angiotensin II receptor antagonist. Expert Opin Investig Drugs. 1998 Nov;7(11):1915-25. doi: 10.1517/13543784.7.11.1915 . [PMID:15991938]

Akazawa H, Yabumoto C, Yano M, Kudo-Sakamoto Y, Komuro I: ARB and cardioprotection. Cardiovasc Drugs Ther. 2013 Apr;27(2):155-60. doi: 10.1007/s10557-012-6392-2. [PMID:22538956]

Zhou G, Cheung AK, Liu X, Huang Y: Valsartan slows the progression of diabetic nephropathy in db/db mice via a reduction in podocyte injury, and renal oxidative stress and inflammation. Clin Sci (Lond). 2014 May;126(10):707-20. doi: 10.1042/CS20130223. [PMID:24195695]

Suzuki K, Souda S, Ikarashi T, Kaneko S, Nakagawa O, Aizawa Y: Renoprotective effects of low-dose valsartan in type 2 diabetic patients with diabetic nephropathy. Diabetes Res Clin Pract. 2002 Sep;57(3):179-83. [PMID:12126767]

Currie G, Bethel MA, Holzhauer B, Haffner SM, Holman RR, McMurray JJV: Effect of valsartan on kidney outcomes in people with impaired glucose tolerance. Diabetes Obes Metab. 2017 Jun;19(6):791-799. doi: 10.1111/dom.12877. Epub 2017 Mar 17. [PMID:28093841]

Ezekowitz JA, O'Meara E, McDonald MA, Abrams H, Chan M, Ducharme A, Giannetti N, Grzeslo A, Hamilton PG, Heckman GA, Howlett JG, Koshman SL, Lepage S, McKelvie RS, Moe GW, Rajda M, Swiggum E, Virani SA, Zieroth S, Al-Hesayen A, Cohen-Solal A, D'Astous M, De S, Estrella-Holder E, Fremes S, Green L, Haddad H, Harkness K, Hernandez AF, Kouz S, LeBlanc MH, Masoudi FA, Ross HJ, Roussin A, Sussex B: 2017 Comprehensive Update of the Canadian Cardiovascular Society Guidelines for the Management of Heart Failure. Can J Cardiol. 2017 Nov;33(11):1342-1433. doi: 10.1016/j.cjca.2017.08.022. Epub 2017 Sep 6. [PMID:29111106]

Leung AA, Daskalopoulou SS, Dasgupta K, McBrien K, Butalia S, Zarnke KB, Nerenberg K, Harris KC, Nakhla M, Cloutier L, Gelfer M, Lamarre-Cliche M, Milot A, Bolli P, Tremblay G, McLean D, Tran KC, Tobe SW, Ruzicka M, Burns KD, Vallee M, Prasad GVR, Gryn SE, Feldman RD, Selby P, Pipe A, Schiffrin EL, McFarlane PA, Oh P, Hegele RA, Khara M, Wilson TW, Penner SB, Burgess E, Sivapalan P, Herman RJ, Bacon SL, Rabkin SW, Gilbert RE, Campbell TS, Grover S, Honos G, Lindsay P, Hill MD, Coutts SB, Gubitz G, Campbell NRC, Moe GW, Howlett JG, Boulanger JM, Prebtani A, Kline G, Leiter LA, Jones C, Cote AM, Woo V, Kaczorowski J, Trudeau L, Tsuyuki RT, Hiremath S, Drouin D, Lavoie KL, Hamet P, Gregoire JC, Lewanczuk R, Dresser GK, Sharma M, Reid D, Lear SA, Moullec G, Gupta M, Magee LA, Logan AG, Dionne J, Fournier A, Benoit G, Feber J, Poirier L, Padwal RS, Rabi DM: Hypertension Canada's 2017 Guidelines for Diagnosis, Risk Assessment, Prevention, and Treatment of Hypertension in Adults. Can J Cardiol. 2017 May;33(5):557-576. doi: 10.1016/j.cjca.2017.03.005. Epub 2017 Mar 10. [PMID:28449828]

Lee VC, Rhew DC, Dylan M, Badamgarav E, Braunstein GD, Weingarten SR: Meta-analysis: angiotensin-receptor blockers in chronic heart failure and high-risk acute myocardial infarction. Ann Intern Med. 2004 Nov 2;141(9):693-704. doi: 10.7326/0003-4819-141-9-200411020-00011. [PMID:15520426]

Brenner BM, Cooper ME, de Zeeuw D, Keane WF, Mitch WE, Parving HH, Remuzzi G, Snapinn SM, Zhang Z, Shahinfar S: Effects of losartan on renal and cardiovascular outcomes in patients with type 2 diabetes and nephropathy. N Engl J Med. 2001 Sep 20;345(12):861-9. doi: 10.1056/NEJMoa011161. [PMID:11565518]

Yusuf S, Teo KK, Pogue J, Dyal L, Copland I, Schumacher H, Dagenais G, Sleight P, Anderson C: Telmisartan, ramipril, or both in patients at high risk for vascular events. N Engl J Med. 2008 Apr 10;358(15):1547-59. doi: 10.1056/NEJMoa0801317. Epub 2008 Mar 31. [PMID:18378520]

Pfeffer MA, McMurray JJ, Velazquez EJ, Rouleau JL, Kober L, Maggioni AP, Solomon SD, Swedberg K, Van de Werf F, White H, Leimberger JD, Henis M, Edwards S, Zelenkofske S, Sellers MA, Califf RM: Valsartan, captopril, or both in myocardial infarction complicated by heart failure, left ventricular dysfunction, or both. N Engl J Med. 2003 Nov 13;349(20):1893-906. doi: 10.1056/NEJMoa032292. Epub 2003 Nov 10. [PMID:14610160]

O'Gara PT, Kushner FG, Ascheim DD, Casey DE Jr, Chung MK, de Lemos JA, Ettinger SM, Fang JC, Fesmire FM, Franklin BA, Granger CB, Krumholz HM, Linderbaum JA, Morrow DA, Newby LK, Ornato JP, Ou N, Radford MJ, Tamis-Holland JE, Tommaso CL, Tracy CM, Woo YJ, Zhao DX: 2013 ACCF/AHA guideline for the management of ST-elevation myocardial infarction: a report of the American College of Cardiology Foundation/American Heart Association Task Force on Practice Guidelines. J Am Coll Cardiol. 2013 Jan 29;61(4):e78-e140. doi: 10.1016/j.jacc.2012.11.019. Epub 2012 Dec 17. [PMID:23256914]

Nakashima A, Kawashita H, Masuda N, Saxer C, Niina M, Nagae Y, Iwasaki K: Identification of cytochrome P450 forms involved in the 4-hydroxylation of valsartan, a potent and specific angiotensin II receptor antagonist, in human liver microsomes. Xenobiotica. 2005 Jun;35(6):589-602. [PMID:16192110]

Bader, M. (2004). Renin-angiotensin-aldosterone system. In Encyclopedic reference of molecular pharmacology (pp. 810-814). Berlin: Springer.

FDA Approved Drug Products: Diovan (valsartan) oral tablets

FDA Approved Drug Products: EXFORGE (amlodipine and valsartan) tablets

FDA Approved Drug Products: DIOVAN HCT (valsartan and hydrochlorothiazide) tablets

FDA Approved Drug Products: ENTRESTO (sacubitril and valsartan) tablets

FDA Approved Drug Products: EXFORGE HCT (amlodipine, valsartan, and hydrochlorothiazide) tablets

FDA Approved Drug Products: Valturna (aliskiren and valsartan) tablets